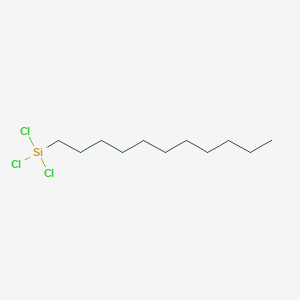

Trichloro(undecyl)silane

Description

Structure

3D Structure

Properties

IUPAC Name |

trichloro(undecyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-15(12,13)14/h2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHEMBBKAVCEZKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620451 | |

| Record name | Trichloro(undecyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18052-07-8 | |

| Record name | Trichloro(undecyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of Trichloro(undecyl)silane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role and Significance of Alkyltrichlorosilanes

Trichloro(undecyl)silane belongs to the alkyltrichlorosilane family, a class of organosilicon compounds pivotal in surface science, materials chemistry, and nanotechnology. These molecules serve as versatile surface modifying agents, capable of forming robust, self-assembled monolayers (SAMs) on a variety of hydroxylated substrates such as silicon wafers, glass, and metal oxides. The resulting hydrophobic coatings are instrumental in applications ranging from microelectronics and medical implants to anti-fouling surfaces and advanced drug delivery systems.

The fundamental reactivity of the trichlorosilyl headgroup with surface silanol groups, coupled with the van der Waals interactions of the undecyl chains, dictates the formation of a dense, well-ordered monolayer. Understanding the physical properties of this compound is therefore paramount for controlling the deposition process and tailoring the interfacial properties for specific applications. This guide provides a comprehensive overview of these properties, grounded in established scientific principles and experimental observations from closely related homologs.

Core Physical Properties of this compound

| Physical Property | Trichloro(octyl)silane (C8H17SiCl3) | This compound (C11H23SiCl3) | Trichloro(dodecyl)silane (C12H25SiCl3) |

| CAS Number | 5283-66-9 | Not available | 4484-72-4 |

| Molecular Formula | C8H17Cl3Si | C11H23Cl3Si | C12H25Cl3Si |

| Molecular Weight ( g/mol ) | 247.67 | 289.75 (Calculated) | 303.77 |

| Appearance | Clear liquid | Colorless to light yellow liquid (Expected) | Colorless to light yellow liquid |

| Odor | - | Pungent, hydrochloric acid-like (Expected) | Sharp, like hydrochloric acid; pungent and irritating |

| Density (g/mL at 25 °C) | 1.07 | ~1.04 (Estimated) | 1.028 |

| Boiling Point (°C) | 233 (at 731 mmHg) | ~270-280 (at 760 mmHg) (Estimated) | 294 |

| Melting Point (°C) | - | - | -30 |

| Refractive Index (n20/D) | 1.447 | ~1.451 (Estimated) | 1.454 |

| Solubility | Soluble in organic solvents | Soluble in organic solvents (Expected) | Soluble in parts of organic solvents |

| Reactivity | Reacts with water | Reacts readily with water and moisture | Decomposed by moisture or water to hydrochloric acid |

Rationale for Estimated Values: The physical properties of homologous series of n-alkyl compounds typically exhibit predictable trends with increasing chain length. Density tends to decrease slightly as the alkyl chain lengthens due to the increasing contribution of the less dense hydrocarbon tail. The boiling point increases with molecular weight due to stronger van der Waals forces. The refractive index also shows a slight increase with the addition of each methylene group.

Reactivity and Handling Considerations

A defining characteristic of this compound, like all chlorosilanes, is its high reactivity towards protic substances, most notably water. This reactivity is the basis for its utility in surface modification but also necessitates careful handling to ensure experimental success and safety.

Hydrolysis: The Foundation of Self-Assembled Monolayers

The primary reaction of interest is the hydrolysis of the silicon-chlorine bonds. In the presence of trace amounts of water, either in the solvent or on the substrate surface, the trichlorosilyl group undergoes rapid hydrolysis to form silanetriols. These intermediates are highly reactive and readily condense with surface hydroxyl groups (e.g., Si-OH on a silicon wafer) and with each other to form a stable, cross-linked polysiloxane network covalently bonded to the surface.

Caption: Hydrolysis of this compound and subsequent condensation on a hydroxylated surface to form a self-assembled monolayer.

Safety and Handling Protocols

The vigorous reaction with water means that this compound is moisture-sensitive and corrosive. The hydrolysis reaction liberates hydrogen chloride (HCl) gas, which is a strong irritant to the respiratory system and can cause severe skin and eye burns upon contact. Therefore, all handling must be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.

Mandatory Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).

-

Eye Protection: Safety goggles and a face shield.

-

Lab Coat: A flame-retardant lab coat.

-

Respiratory Protection: In case of inadequate ventilation, a respirator with an acid gas cartridge is necessary.

Spill and Waste Disposal: Spills should be absorbed with an inert, dry material (e.g., sand or vermiculite) and transferred to a sealed container for disposal. Due to its reactivity, this compound should never be mixed with water or aqueous waste streams. All waste must be disposed of in accordance with local, state, and federal regulations for hazardous materials.

Experimental Methodologies for Characterization

The successful application of this compound in surface modification relies on the ability to verify the quality and properties of the resulting monolayer. The following are standard experimental workflows for the deposition and characterization of alkyltrichlorosilane SAMs.

Workflow for Self-Assembled Monolayer Formation

The formation of a high-quality SAM is critically dependent on substrate preparation, solvent purity, and controlled reaction conditions. The presence of a thin layer of adsorbed water on the substrate is often necessary to initiate the hydrolysis and condensation process.

Caption: A generalized experimental workflow for the deposition of a this compound self-assembled monolayer.

Characterization Techniques

-

Contact Angle Goniometry: This is a simple yet powerful technique to assess the hydrophobicity of the modified surface. A high water contact angle (>100°) is indicative of a well-formed, dense monolayer.

-

Ellipsometry: This optical technique measures the thickness of the deposited film with sub-nanometer resolution, allowing for the verification of monolayer formation.

-

X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the elemental composition of the surface, confirming the presence of silicon, carbon, and the absence of chlorine in the final film.

-

Atomic Force Microscopy (AFM): AFM is used to visualize the topography of the monolayer, assessing its smoothness and uniformity.

Conclusion

This compound is a valuable molecule for the creation of hydrophobic surfaces through self-assembly. While specific physical data for this compound is not widely published, its properties can be reliably inferred from its homologous neighbors. The key to its utility lies in the controlled hydrolysis of its trichlorosilyl headgroup, a reaction that demands careful handling due to its moisture sensitivity and the corrosive nature of its byproduct. By following established protocols for deposition and characterization, researchers can effectively leverage the properties of this compound to engineer surfaces with tailored functionalities for a wide array of scientific and technological applications.

References

-

Gelest, Inc. (2015). TRICHLOROSILANE, 99% Safety Data Sheet. Retrieved from [Link]

-

Wikipedia. (n.d.). Trichlorosilane. Retrieved from [Link]

-

PubChem. (n.d.). Dodecyltrichlorosilane. Retrieved from [Link]

- Wasserman, S. R., Tao, Y. T., & Whitesides, G. M. (1989). The Structure and Reactivity of Alkylsiloxane Monolayers Formed by Reaction of Alkyltrichlorosilanes on Silicon Substrates.

-

REC Silicon. (2023). Trichlorosilane Safety Data Sheet. Retrieved from [Link]

- Hengge, E., & Auner, N. (2009). Synthesis and Properties of 1,2‐Dichlorodisilane and 1,1,2‐Trichlorodisilane.

- Jedrzejczak, A., et al. (2019).

-

Chemsrc. (2025). 10-Undecenyl Trichlorosilane. Retrieved from [Link]

- Parikh, A. N., et al. (1994). Structure and Stability of Patterned Self-Assembled Films of Octadecyltrichlorosilane Formed by Contact Printing. Langmuir.

-

ChemBK. (2024). trichloro(dodecyl)silane. Retrieved from [Link]

- Carl Roth. (n.d.).

An In-Depth Technical Guide to Trichloro(undecyl)silane: From Molecular Structure to Advanced Surface Engineering

This guide provides a comprehensive technical overview of trichloro(undecyl)silane, a pivotal organosilane compound in the field of surface science and materials engineering. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's fundamental properties, its mechanism of action in forming self-assembled monolayers (SAMs), detailed experimental protocols for its application, and its emerging roles in advanced scientific endeavors.

Section 1: Core Physicochemical Characteristics

This compound, a member of the organofunctional silane family, is distinguished by a long alkyl chain (undecyl) and a highly reactive trichlorosilyl headgroup. This bifunctional nature is the cornerstone of its utility: the alkyl tail imparts specific surface properties (primarily hydrophobicity), while the silicon-based headgroup enables robust, covalent attachment to a wide array of inorganic substrates.[1][2]

The molecular formula for this compound is C₁₁H₂₃Cl₃Si.[3] Its structure consists of an eleven-carbon alkyl chain linked to a silicon atom which is, in turn, bonded to three chlorine atoms.

Caption: Chemical structure of this compound.

A summary of its key quantitative properties is provided below, essential for experimental design and safety considerations.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₃Cl₃Si | [3] |

| Molecular Weight | 289.7 g/mol | [3] |

| CAS Number | 18052-07-8 | [3] |

| Appearance | Colorless to yellowish liquid | [4] |

| Synonyms | n-Undecyltrichlorosilane | [3] |

Section 2: The Chemistry of Covalent Surface Modification

The primary application of this compound is the formation of dense, highly ordered self-assembled monolayers (SAMs) on hydroxylated surfaces, such as silicon wafers with a native oxide layer (SiO₂), glass, quartz, and various metal oxides.[4][5] The process is a sophisticated hydrolysis and condensation reaction sequence.

Mechanism of SAM Formation

The formation of a stable siloxane bond to the substrate surface is a multi-step process driven by the high reactivity of the Si-Cl bonds.[6][7]

-

Hydrolysis: The process is initiated by the rapid hydrolysis of the trichlorosilyl headgroup in the presence of water. Even trace amounts of atmospheric or surface-adsorbed water are sufficient. Each Si-Cl bond reacts with a water molecule to form a silanol (Si-OH) group and a molecule of hydrochloric acid (HCl) as a byproduct.[6][8] This step is critical; the extreme sensitivity of chlorosilanes to moisture dictates that the entire process must be conducted in a controlled, low-humidity environment to prevent premature polymerization in the bulk solution.[9]

-

Condensation & Surface Binding: The newly formed, highly reactive silanol groups readily condense with the hydroxyl groups (-OH) present on the substrate surface, forming a strong, covalent silicon-oxygen-substrate (Si-O-M) bond and releasing a water molecule.[10]

-

Cross-Linking Polymerization: Concurrently, the silanol headgroups of adjacent molecules condense with each other, forming a robust, cross-linked polysiloxane network that runs parallel to the substrate surface.[5] This intermolecular bonding is the driving force behind the formation of a dense, well-ordered, and thermally stable monolayer.

The choice of a trichlorosilane over other precursors, like trialkoxysilanes, is a trade-off between reactivity and control. Trichlorosilanes offer rapid monolayer formation but demand stringent anhydrous conditions, whereas trialkoxysilanes are less reactive, allowing for more forgiving process parameters but often requiring longer reaction times or catalysis.[11]

Caption: Reaction mechanism for SAM formation.

Section 3: Experimental Protocol for High-Quality SAM Formation

This section provides a validated, step-by-step methodology for depositing a this compound SAM on a silicon wafer substrate. The causality behind each step is explained to ensure reproducibility and high-quality outcomes.

Workflow Overview

Caption: Experimental workflow for SAM deposition.

Step-by-Step Methodology

-

Substrate Preparation & Cleaning:

-

Rationale: The quality of the final SAM is critically dependent on the cleanliness and hydroxyl density of the substrate. Organic residues will create defects, while an insufficient number of -OH groups will lead to poor monolayer coverage.

-

Protocol:

-

Cleave silicon wafers to the desired size.

-

Immerse substrates in Piranha solution (typically a 3:1 mixture of concentrated H₂SO₄ to 30% H₂O₂) for 15 minutes at 90-120°C. (CAUTION: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment (PPE) and work in a fume hood). This step removes organic contaminants and hydroxylates the surface.

-

Thoroughly rinse the substrates with copious amounts of deionized (DI) water.

-

Dry the substrates under a stream of high-purity nitrogen gas.

-

-

-

Surface Activation (Optional but Recommended):

-

Rationale: To maximize the density of surface hydroxyl groups, an activation step is recommended. This ensures a higher density of nucleation sites for the silane molecules.

-

Protocol: Expose the cleaned, dry substrates to a UV-Ozone cleaner or an oxygen plasma asher for 5-10 minutes.

-

-

Silanization:

-

Rationale: This step must be performed in an environment with minimal water to prevent premature silane polymerization. Anhydrous solvents are mandatory. Toluene is a common and effective choice.[9]

-

Protocol:

-

Work inside a nitrogen-filled glovebox or a desiccator to maintain an inert, dry atmosphere.

-

Prepare a silanization solution by adding this compound to an anhydrous solvent (e.g., toluene) to a final concentration of 1-5 mM.

-

Immediately immerse the activated substrates into the silanization solution.

-

Allow the reaction to proceed for 30-60 minutes at room temperature. The solution may become slightly cloudy as HCl is generated.[12]

-

-

-

Post-Deposition Rinsing and Curing:

-

Rationale: Rinsing removes any non-covalently bonded (physisorbed) silane molecules. The final curing step drives off residual solvent and water, strengthening the covalent bonds to the surface and the intermolecular cross-linking.

-

Protocol:

-

Remove substrates from the silanization solution and rinse sequentially with the anhydrous solvent (e.g., toluene), followed by isopropyl alcohol (IPA) or ethanol.

-

Dry the substrates under a stream of nitrogen.

-

Cure the coated substrates in an oven at 110-120°C for 30-60 minutes.

-

-

Section 4: Surface Characterization

Validation of SAM formation is essential. The following techniques provide quantitative and qualitative confirmation of a successful surface modification.

| Characterization Technique | Purpose | Expected Result for Undecyl SAM |

| Contact Angle Goniometry | Measures surface wettability (hydrophobicity) | Static water contact angle > 105-110° |

| Ellipsometry | Measures monolayer thickness | ~1.5 - 1.7 nm |

| X-ray Photoelectron Spectroscopy (XPS) | Confirms elemental composition of the surface | Presence of Si, C, O. Absence of Cl post-hydrolysis. |

| Atomic Force Microscopy (AFM) | Visualizes surface topography | A smooth, uniform surface with low RMS roughness. |

Section 5: Applications in Scientific Research

The ability to precisely control surface chemistry using this compound opens up numerous applications for researchers and drug development professionals:

-

Controlling Protein Adsorption: The creation of hydrophobic surfaces can be used to study or prevent the non-specific adsorption of proteins, which is critical in biosensors and medical implants.[13]

-

Microfabrication and Patterning: SAMs can be patterned using techniques like photolithography to create surfaces with spatially defined regions of different wettability, useful for microfluidics and cell culture arrays.[14]

-

Nanoparticle Functionalization: Modifying the surface of metal oxide nanoparticles to make them dispersible in non-polar solvents or to act as platforms for drug conjugation.[9]

-

Biomolecule Immobilization: While undecylsilane itself is inert, mixed monolayers can be formed using it in conjunction with other functional silanes (e.g., amino- or maleimido-terminated) to create a biocompatible surface for covalently attaching DNA, peptides, or other biomolecules.[15]

Section 6: Safety and Handling Protocols

Trichlorosilanes are hazardous materials that require strict handling procedures.[16][17]

-

Reactivity: this compound reacts violently with water, moisture, alcohols, and other protic solvents, releasing flammable and corrosive hydrogen chloride gas.[17][18]

-

Storage: Store in a tightly sealed container under an inert, dry atmosphere (e.g., nitrogen or argon). Keep in a cool, dry, well-ventilated area away from incompatible materials.[19]

-

Handling: All handling should be performed under an inert atmosphere (glovebox or Schlenk line). Use only non-sparking tools and ensure proper grounding to prevent static discharge.[16]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (neoprene or nitrile), chemical splash goggles, a face shield, and a flame-retardant lab coat. An emergency eye wash and safety shower must be immediately accessible.[19]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21940775, this compound. Available at: [Link].

-

National Center for Biotechnology Information (n.d.). 10-Undecenyltrichlorosilane. PubChem. Available at: [Link].

-

Gelest, Inc. (2015). Safety Data Sheet: TRICHLOROSILANE, 99%. Available at: [Link].

-

Chemsrc (2025). 10-Undecenyl Trichlorosilane | CAS#:17963-29-0. Available at: [Link].

-

Prucker, O., et al. (n.d.). Maleimido-terminated Self-Assembled Monolayers. PubMed. Available at: [Link].

-

Schilp, S., et al. (n.d.). Mixed self-assembled monolayers (SAMs) consisting of methoxy-tri(ethylene glycol)-terminated and alkyl-terminated dimethylchlorosilanes control the non-specific adsorption of proteins at oxidic surfaces. Fraunhofer-Publica. Available at: [Link].

-

Gelest (n.d.). Trichloro(3,3,4,4,5,5,5-heptafluoropentyl)silane - Safety Data Sheet. Available at: [Link].

-

Wikipedia (n.d.). Trichlorosilane. Available at: [Link].

-

Matrix Fine Chemicals (n.d.). TRICHLORO(DODECYL)SILANE | CAS 4484-72-4. Available at: [Link].

-

NIST (n.d.). trichloro(dodecyl)silane. NIST WebBook. Available at: [Link].

-

ResearchGate (n.d.). Schematic representation of the syntheses routes to obtain trichlorosilane based functional molecules. Available at: [Link].

-

Gelest Technical Library (n.d.). Silanes and Surface Modification. Available at: [Link].

-

NIST (n.d.). trichloro(dodecyl)silane. NIST Chemistry WebBook. Available at: [Link].

-

Gelest, Inc. (n.d.). Self-Assembled Monolayers (SAMs). Available at: [Link].

-

The University of Manchester (2012). Silanes for adhesion promotion and surface modification. Research Explorer. Available at: [Link].

-

Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations. Available at: [Link].

-

Gelest, Inc. (2015). Safety Data Sheet: TRISILANE. Available at: [Link].

-

ResearchGate (n.d.). Reaction of surface hydroxyl groups with fluoroalkyl silane vapor to form hydrophobic surface. Available at: [Link].

-

Gelest, Inc. (2015). Safety Data Sheet: 2-chloroethyltriethoxysilane, 95%. Available at: [Link].

-

Gelest, Inc. (n.d.). SILANES. Available at: [Link].

-

Gelest, Inc. (2008). Hydrophobicity-Hydrophilicty and Silane Surface Modification. Available at: [Link].

-

National Center for Biotechnology Information (n.d.). Dodecyltrichlorosilane. PubChem. Available at: [Link].

-

ResearchGate (n.d.). Surface and gas phase reactions induced in a trichlorosilane–SiHx system for silicon film deposition. Available at: [Link].

-

YouTube (2020). Write down hydrolysis of: (i) alkyl substituted chlorosilane , (ii) trialkyl chlorosilane. Available at: [Link].

-

ResearchGate (n.d.). Silanes for adhesion promotion and surface modification | Request PDF. Available at: [Link].

- Google Patents (n.d.). US7208617B2 - Hydrolysis of chlorosilanes.

-

ResearchGate (2020). Why does my Au/Si substrate immersed in an ethanolic solution of trichloro perfluorooctyl silane end up with the Si region becoming hydrophilic?. Available at: [Link].

-

ResearchGate (2016). How can I functionalize metal oxide nanoparticles by Trichloro(1H,1H,2H,2H-perfluorooctyl)silane for its superhydrophobic properties?. Available at: [Link].

-

SciSpace (n.d.). Investigation of hydrolysis and condensation of methyltriethoxysilane in aqueous systems. Available at: [Link].

-

Cheméo (n.d.). Chemical Properties of Silane, trichloro-2-propenyl- (CAS 107-37-9). Available at: [Link].

Sources

- 1. Silanes and Surface Modification - Gelest [technical.gelest.com]

- 2. research.manchester.ac.uk [research.manchester.ac.uk]

- 3. This compound | C11H23Cl3Si | CID 21940775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. innospk.com [innospk.com]

- 5. Self-Assembled Monolayers - Gelest, Inc. [gelest.com]

- 6. gelest.com [gelest.com]

- 7. gelest.com [gelest.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Mixed self-assembled monolayers (SAMs) consisting of methoxy-tri(ethylene glycol)-terminated and alkyl-terminated dimethylchlorosilanes control the non-specific adsorption of proteins at oxidic surfaces [publica.fraunhofer.de]

- 14. researchgate.net [researchgate.net]

- 15. Maleimido-terminated self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. gelest.com [gelest.com]

- 17. fishersci.com [fishersci.com]

- 18. Trichlorosilane - Wikipedia [en.wikipedia.org]

- 19. synquestlabs.com [synquestlabs.com]

A Comprehensive Technical Guide to the Synthesis and Purification of Trichloro(undecyl)silane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Trichloro(undecyl)silane

This compound ((CH₃(CH₂)₁₀SiCl₃)) is an organosilicon compound of significant interest in materials science, surface chemistry, and nanotechnology. Its utility stems from the dual reactivity of its molecular structure: a long undecyl chain that imparts hydrophobic properties and a reactive trichlorosilyl headgroup that can form stable siloxane bonds with hydroxyl-rich surfaces such as glass, silicon wafers, and metal oxides. This allows for the formation of self-assembled monolayers (SAMs), which are crucial for modifying surface properties, including wettability, adhesion, and biocompatibility. In the pharmaceutical and drug development sectors, such surface modifications are vital for creating advanced drug delivery systems, biosensors, and biocompatible coatings for medical devices.

This in-depth technical guide provides a detailed exploration of the synthesis and purification of this compound, offering field-proven insights and step-by-step protocols to empower researchers in their scientific endeavors.

Synthesis of this compound via Hydrosilylation

The most prevalent and efficient method for synthesizing this compound is the hydrosilylation of 1-undecene with trichlorosilane (HSiCl₃). This atom-economical addition reaction involves the catalyzed addition of a silicon-hydride bond across the carbon-carbon double bond of the alkene.[1]

The Underlying Chemistry: A Look at the Hydrosilylation Mechanism

Hydrosilylation is typically catalyzed by transition metal complexes, with platinum-based catalysts like Speier's catalyst (hexachloroplatinic acid) and Karstedt's catalyst being the most common due to their high efficiency.[1][2] The generally accepted Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation involves the following key steps:

-

Oxidative Addition: The platinum(0) catalyst reacts with trichlorosilane, leading to the oxidative addition of the Si-H bond to the metal center.

-

Olefin Coordination: The alkene (1-undecene) then coordinates to the platinum complex.

-

Insertion: The coordinated alkene inserts into the platinum-hydride bond, forming a platinum-alkyl intermediate. This insertion can occur in two ways, leading to either the terminal (anti-Markovnikov) or the internal (Markovnikov) adduct. For terminal alkenes like 1-undecene, the anti-Markovnikov addition is strongly favored, yielding the desired linear alkylsilane.

-

Reductive Elimination: The final step is the reductive elimination of the this compound product, regenerating the platinum(0) catalyst, which can then participate in another catalytic cycle.

Recent research has also explored the use of other catalysts, such as rhodium complexes, which can offer improved selectivity and efficiency in certain cases.[3]

Experimental Protocol: Catalytic Hydrosilylation of 1-Undecene

This protocol describes a general procedure for the synthesis of this compound. Caution: Trichlorosilane is a highly flammable, corrosive, and moisture-sensitive liquid. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield, must be worn.[4][5][6][7][8]

Materials:

-

1-Undecene (freshly distilled)

-

Trichlorosilane (HSiCl₃) (freshly distilled)

-

Speier's catalyst (H₂PtCl₆ solution in isopropanol)

-

Anhydrous toluene (or another suitable inert solvent)

-

Schlenk flask or a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet

Procedure:

-

Reaction Setup: Assemble the reaction apparatus and ensure it is thoroughly dried and purged with an inert gas.

-

Charging the Reactor: To the reaction flask, add freshly distilled 1-undecene and anhydrous toluene.

-

Catalyst Addition: Introduce a catalytic amount of Speier's catalyst to the reaction mixture with stirring.

-

Addition of Trichlorosilane: Slowly add freshly distilled trichlorosilane to the reaction mixture via the dropping funnel. An exothermic reaction is expected. The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is typically heated to reflux for several hours to ensure complete conversion. The progress of the reaction can be monitored by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy by analyzing small aliquots.

-

Work-up: Once the reaction is complete, the excess solvent and any unreacted starting materials can be removed by distillation at atmospheric pressure.

Caption: Workflow for the synthesis of this compound.

Purification of this compound: Achieving High Purity

The crude product from the hydrosilylation reaction contains the desired this compound along with unreacted starting materials, catalyst residues, and potentially side products. For most applications, especially in the semiconductor and electronics industries, high purity is paramount.[9][10] Fractional distillation is the primary method for purifying chlorosilanes.[11][12]

Challenges in Purification

The main challenge in purifying this compound lies in the close boiling points of the desired product and potential impurities, such as silicon tetrachloride (a common byproduct in commercial trichlorosilane) and other isomeric silanes.[9] This necessitates the use of efficient distillation columns with a high number of theoretical plates and careful control over the reflux ratio.[9][12]

| Compound | Boiling Point (°C) |

| Silicon Tetrachloride (SiCl₄) | 57.6 |

| Trichlorosilane (HSiCl₃) | 31.8 |

| 1-Undecene | 193 |

| This compound | ~288 |

Note: The boiling point of this compound is an estimate based on similar compounds; vacuum distillation is typically employed to reduce the boiling point and prevent thermal decomposition.

Experimental Protocol: Fractional Vacuum Distillation

Caution: The same safety precautions as for the synthesis must be strictly followed. The distillation apparatus must be protected from atmospheric moisture.

Apparatus:

-

A multi-neck round-bottom flask

-

A fractionating column (e.g., Vigreux or packed column)

-

A distillation head with a condenser and a receiver flask (e.g., a cow-type adapter for collecting multiple fractions)

-

A vacuum pump with a cold trap

-

Heating mantle and stirrer

Procedure:

-

Apparatus Setup: Assemble the fractional distillation apparatus, ensuring all joints are well-sealed. The system should be connected to a vacuum pump through a cold trap to protect the pump from corrosive vapors.

-

Charging the Flask: Transfer the crude this compound to the distillation flask.

-

Initiating Distillation: Begin stirring and gradually heat the flask while slowly reducing the pressure.

-

Fraction Collection:

-

Low-boiling fraction: Collect the initial fraction, which will primarily consist of residual solvent and unreacted trichlorosilane.

-

Intermediate fraction: As the temperature rises, an intermediate fraction may be collected.

-

Product fraction: Collect the main fraction at a stable temperature and pressure. This fraction will be the purified this compound.

-

High-boiling residue: The distillation is stopped before the flask is completely dry to avoid the concentration of potentially unstable residues. The remaining high-boiling residue will contain the catalyst and any polymeric byproducts.

-

-

Product Characterization: The purity of the collected fractions should be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: Workflow for the purification of this compound.

Advanced Purification Techniques

For applications demanding ultra-high purity, additional purification steps may be necessary. These can include:

-

Extractive Distillation: This technique involves adding a solvent to the mixture to alter the relative volatilities of the components, facilitating their separation by distillation.[12]

-

Adsorption: Impurities, particularly boron compounds, can be removed by passing the chlorosilane through a column packed with an adsorbent material like silica gel or a specific ion-exchange resin.[13][14]

Characterization and Quality Control

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): Provides detailed structural information and can be used to identify and quantify impurities.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Separates volatile components and provides information on their molecular weight and fragmentation patterns, allowing for the identification of the product and any byproducts.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify characteristic functional groups, such as the Si-Cl bonds.

Safety and Handling of this compound

This compound is a hazardous chemical and must be handled with extreme care.[15]

-

Reactivity: It reacts violently with water and moisture, releasing corrosive hydrochloric acid gas.[15] All handling and storage must be under strictly anhydrous conditions.

-

Corrosivity: It is corrosive to metals and tissues.[15]

-

Flammability: It is a flammable liquid.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[4] Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from sources of ignition and moisture.[6][7]

Conclusion

The synthesis of this compound via hydrosilylation of 1-undecene and its subsequent purification by fractional distillation are well-established and robust methods. A thorough understanding of the underlying chemical principles, meticulous execution of the experimental protocols, and strict adherence to safety precautions are essential for the successful and safe production of this valuable compound. The ability to produce high-purity this compound is a critical enabling step for advancements in surface engineering, materials science, and various applications within the pharmaceutical and drug development landscape.

References

-

Wikipedia. Chlorosilane. [Link]

-

National Institutes of Health. Dodecyltrichlorosilane. PubChem. [Link]

- Google Patents.

- Google Patents. Method for purifying trichlorosilane.

- Google Patents.

- Google Patents.

-

New Jersey Department of Health. TRICHLOROSILANE HAZARD SUMMARY. [Link]

-

Iraqi Journal of Chemical and Petroleum Engineering. Production of Organosilane by The Direct Reaction of Silicon with Methyl Chloride. [Link]

-

European Patent Office. Purification of chlorosilanes. [Link]

- Google Patents. Synthetic process for trichlorosilane.

- Google Patents. Process for preparing trichlorosilane.

-

ACS Publications. Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. [Link]

-

Chemistry LibreTexts. Hydrosilylation of Alkenes. [Link]

- Google Patents. Processes for the purification of trichlorosilane and silicon tetrachloride.

-

REC Silicon. Trichlorosilane - Safety Data Sheet. [Link]

- Google Patents.

-

US EPA. Silane, trichloro(2,4,4-trimethylpentyl)-. [Link]

-

ResearchGate. Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. [Link]

-

Chemistry LibreTexts. Silicon Devices. [Link]

-

ResearchGate. Selective hydrosilylation of allyl chloride with trichlorosilane. [Link]

-

Gelest, Inc. TRICHLOROSILANE, 99% - Safety Data Sheet. [Link]

-

Wikipedia. Trichlorosilane. [Link]

-

OSTI.GOV. U.S. Department of Energy - Low-Cost Solar Array Project. [Link]

- Google Patents. Method for purifying silane compound or chlorosilane compound....

-

Wiley Online Library. Hydrosilylation of 1-alkenes with dichlorosilane. [Link]

-

ResearchGate. Synthesis of trimethoxy and trichloro silanes of aryl trifluorovinyl ethers. [Link]

-

Encyclopedia.pub. Hydrosilylation Reactions Catalyzed by Rhenium. [Link]

Sources

- 1. Hydrosilylation Reactions Catalyzed by Rhenium | Encyclopedia MDPI [encyclopedia.pub]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. nj.gov [nj.gov]

- 5. fishersci.com [fishersci.com]

- 6. recsilicon.com [recsilicon.com]

- 7. gelest.com [gelest.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. US7879198B2 - Processes for the purification of trichlorosilane and silicon tetrachloride - Google Patents [patents.google.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Chlorosilane - Wikipedia [en.wikipedia.org]

- 12. US4402797A - Separation of chlorosilanes by extractive distillation - Google Patents [patents.google.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. US9669400B2 - Method for purifying silane compound or chlorosilane compound, method for producing polycrystalline silicon, and method for regenerating weakly basic ion-exchange resin - Google Patents [patents.google.com]

- 15. Dodecyltrichlorosilane | C12H25Cl3Si | CID 20568 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Trichloro(undecyl)silane for Advanced Research Applications

This guide provides a comprehensive technical overview of trichloro(undecyl)silane, a long-chain organosilane compound pivotal for the formation of self-assembled monolayers (SAMs). It is intended for researchers, scientists, and drug development professionals who are leveraging surface modification techniques to advance their work in areas such as biosensors, medical device coatings, and platforms for fundamental biological studies. This document delves into the core chemical principles, practical applications, and validated protocols associated with this compound, emphasizing the rationale behind its use and handling.

Core Compound Identification and Physicochemical Properties

This compound is an alkyltrichlorosilane featuring a saturated eleven-carbon alkyl chain. This structure imparts a strong hydrophobic character, making it an ideal candidate for creating well-ordered, water-repellent surfaces. The trichlorosilyl headgroup is highly reactive towards hydroxylated surfaces, enabling the covalent attachment of the undecyl chains to substrates like silicon wafers, glass, and various metal oxides.

A clear distinction must be made between this compound and its unsaturated counterpart, trichloro(10-undecenyl)silane. The latter possesses a terminal double bond on the alkyl chain, which can be used for further chemical modifications. This guide focuses on the saturated undecyl derivative.

Table 1: Physicochemical Properties of this compound and a Related Compound

| Property | This compound | Trichloro(10-undecenyl)silane |

| CAS Number | 943349-49-3[1] | 17963-29-0[2] |

| Molecular Formula | C₁₁H₂₃Cl₃Si | C₁₁H₂₁Cl₃Si |

| Molecular Weight | 289.75 g/mol | 287.73 g/mol [2] |

| Appearance | Colorless clear liquid | Colorless clear liquid |

| Key Feature | Saturated alkyl chain | Terminal double bond |

The Chemistry of Surface Modification: Mechanism and Rationale

The primary application of this compound is the formation of self-assembled monolayers. This process relies on the hydrolysis of the trichlorosilyl group in the presence of trace amounts of water, followed by condensation and covalent bonding to surface hydroxyl groups.

Mechanism of SAM Formation

The formation of a this compound SAM is a multi-step process:

-

Hydrolysis: The trichlorosilyl headgroup reacts with water molecules present on the substrate surface or dissolved in the solvent to form a silanetriol intermediate (R-Si(OH)₃) and hydrochloric acid (HCl) as a byproduct.

-

Condensation: The silanetriol intermediates can then condense with hydroxyl groups (-OH) on the substrate surface, forming stable siloxane bonds (Si-O-Substrate).

-

Cross-linking: Adjacent silanetriol molecules can also condense with each other, forming a cross-linked polysiloxane network that adds to the stability of the monolayer.

The long undecyl chains then align themselves, driven by van der Waals interactions, to form a densely packed, ordered monolayer.

Figure 1: Simplified workflow of this compound SAM formation.

Causality in Experimental Design

The quality of the resulting SAM is highly dependent on the reaction conditions. Here's the rationale behind key experimental parameters:

-

Solvent Choice: Anhydrous non-polar solvents like toluene or hexane are typically used. This is to control the hydrolysis reaction; an excess of water can lead to the formation of polysiloxane aggregates in solution, which then deposit non-uniformly on the surface.

-

Temperature and Humidity Control: The growth of long-chain alkyltrichlorosilane SAMs is sensitive to both temperature and humidity.[3] Lower temperatures can slow down the kinetics of monolayer formation, while controlled humidity provides the necessary water for hydrolysis without causing excessive bulk polymerization.

-

Substrate Preparation: The substrate must be scrupulously clean and have a sufficient density of hydroxyl groups. This is often achieved by cleaning with a "piranha" solution (a mixture of sulfuric acid and hydrogen peroxide) or by UV-ozone treatment.

Applications in a Research and Drug Development Context

While this compound is not a therapeutic agent itself, it is a critical tool for creating well-defined surfaces for a variety of applications relevant to drug development and biomedical research.

-

Biosensors: SAMs of this compound can be used to create hydrophobic, non-fouling surfaces on biosensor transducers.[4][5][6] These surfaces can then be further functionalized to immobilize biorecognition elements like antibodies or DNA, enabling the specific detection of target analytes.

-

Medical Device Coatings: The hydrophobic nature of undecyltrichlorosilane SAMs can be exploited to create water-repellent coatings on medical devices. This can reduce biofouling and improve biocompatibility.

-

Platforms for Cell Studies: By creating surfaces with well-defined chemistry and wettability, researchers can study cell adhesion, proliferation, and differentiation in a controlled environment. Mixed monolayers of this compound and other functionalized silanes can be used to create patterns of different chemical functionalities.[7]

Synthesis of this compound

Long-chain alkyltrichlorosilanes are typically synthesized via the hydrosilylation of a terminal alkene with trichlorosilane (HSiCl₃). For this compound, the reaction would involve 1-undecene and trichlorosilane in the presence of a platinum catalyst.

Reaction Scheme:

CH₂(CH₂)₈CH=CH₂ + HSiCl₃ --(Pt catalyst)--> CH₃(CH₂)₁₀SiCl₃

The crude product is then purified by distillation under reduced pressure.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards:

-

Personal Protective Equipment (PPE):

-

Handling:

-

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.

-

Use spark-proof tools and ground all equipment to prevent static discharge.[10]

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area, away from water and moisture.[10]

-

-

Disposal:

-

Dispose of in accordance with local, state, and federal regulations for hazardous waste.[10]

-

Experimental Protocol: Formation of a this compound SAM on a Silicon Wafer

This protocol describes a typical procedure for the formation of a high-quality SAM.

Materials:

-

Silicon wafers

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

-

Anhydrous toluene

-

This compound

-

Nitrogen or argon gas

-

Glass deposition chamber with sealable inlet and outlet

Procedure:

-

Substrate Cleaning and Hydroxylation: a. Immerse the silicon wafers in piranha solution for 15-30 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care and appropriate PPE). b. Rinse the wafers thoroughly with deionized water and then with ethanol. c. Dry the wafers under a stream of nitrogen or argon gas.

-

SAM Deposition (Vapor Phase): a. Place the cleaned and dried wafers in the deposition chamber. b. Place a small vial containing a few drops of this compound in the chamber, ensuring it does not touch the wafers. c. Purge the chamber with dry nitrogen or argon for 10-15 minutes to remove air and moisture. d. Seal the chamber and allow the deposition to proceed for 2-4 hours at room temperature. The this compound will slowly vaporize and react with the wafer surfaces.

-

Post-Deposition Treatment: a. Purge the chamber with dry nitrogen or argon to remove excess silane vapor. b. Remove the wafers and rinse them with anhydrous toluene to remove any physisorbed silane molecules. c. Cure the SAM by baking the wafers at 110-120 °C for 30-60 minutes. This promotes further cross-linking of the siloxane network.

-

Characterization: a. The quality of the SAM can be assessed by measuring the static water contact angle, which should be >100° for a well-formed hydrophobic monolayer. b. Ellipsometry can be used to measure the thickness of the monolayer.

References

- Fisher Scientific. (2008).

- ResearchGate. (n.d.). Use of organosilanes in biosensors.

- Langmuir. (n.d.). Self-Assembly Is Not the Only Reaction Possible between Alkyltrichlorosilanes and Surfaces: Monomolecular and Oligomeric Covalently Attached Layers of Dichloro- and Trichloroalkylsilanes on Silicon.

- PubMed. (n.d.).

- PubMed Central. (2023).

- Gelest, Inc. (n.d.). Self-Assembled Monolayers (SAMs).

- REC Silicon. (2023). Trichlorosilane_RSD United States (US) SDS HCS 2012 V4.13.2_English (US).

- RSC Publishing. (n.d.). Impact of chain length, temperature, and humidity on the growth of long alkyltrichlorosilane self-assembled monolayers.

- University of California. (n.d.).

- Carl ROTH. (n.d.).

- MDPI. (n.d.). Synthesis of (Hyper)Branched Monohydroxyl Alkoxysilane Oligomers toward Silanized Urethane Prepolymers.

- MDPI. (n.d.). Comparison of Self-Assembled Monolayers Using 3-Aminopropyltrimethoxysilane and Decyltrimethoxysilane in Vapor Phase for Porous SiOCH Dielectrics.

- Sigma-Aldrich. (2024).

- Gelest, Inc. (2015). TRICHLOROSILANE, 99%.

- SpringerLink. (n.d.). Application of gold nanoparticles for improvement of analytical characteristics of conductometric enzyme biosensors.

- Nature. (2024). Sustainable synthesis of fine chemicals and polymers using industrial chlorine chemistry.

- ResearchGate. (n.d.).

- Chemsrc. (2025). 10-Undecenyl Trichlorosilane | CAS#:17963-29-0.

- ResearchGate. (n.d.). Preparations of Universal, Functionalized Long-Chain Alkylthiol Linkers for Self-assembled Monolayers.

- Gelest, Inc. (n.d.). METHYLTRICHLOROSILANE, 98% CYLINDER.

- RSC Advances. (n.d.).

- PubMed Central. (n.d.). Critical overview on the application of sensors and biosensors for clinical analysis.

- Tokyo Chemical Industry Co., Ltd. (n.d.). Trichlorosilane | 10025-78-2.

- Santa Cruz Biotechnology. (n.d.). Methyltrichlorosilane | CAS 75-79-6.

- Sigma-Aldrich. (n.d.). Trichlorosilane Silicochloroform.

Sources

- 1. Self-Assembled Monolayers - Gelest, Inc. [gelest.com]

- 2. 10-Undecenyl Trichlorosilane | CAS#:17963-29-0 | Chemsrc [chemsrc.com]

- 3. Impact of chain length, temperature, and humidity on the growth of long alkyltrichlorosilane self-assembled monolayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent Developments in the Applications of GO/rGO-Based Biosensing Platforms for Pesticide Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Biosensors for Real Time Analysis of Perchlorate in Water [escholarship.org]

- 7. Maleimido-terminated self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. recsilicon.com [recsilicon.com]

- 9. gelest.com [gelest.com]

- 10. fishersci.com [fishersci.com]

Hydrolysis and reactivity of Trichloro(undecyl)silane with water.

An In-Depth Technical Guide to the Hydrolysis and Reactivity of Trichloro(undecyl)silane with Water

Abstract

This compound ((CH₃(CH₂)₁₀SiCl₃)) is a long-chain organosilane of significant interest in materials science and biotechnology, primarily for its ability to form well-ordered, hydrophobic self-assembled monolayers (SAMs) on various hydroxylated surfaces. The foundational chemistry governing its application is its reaction with water—a vigorous and multifaceted process involving hydrolysis and subsequent condensation. A comprehensive understanding of this reactivity is paramount for researchers, scientists, and drug development professionals seeking to control surface properties at the molecular level. This guide provides a detailed exploration of the reaction mechanisms, kinetics, and critical factors influencing the hydrolysis of this compound. It further presents field-proven experimental protocols for the controlled formation of SAMs and the analytical techniques required for their validation, ensuring a robust and reproducible methodology for surface modification.

Foundational Principles: The Chemistry of this compound Hydrolysis

The utility of this compound as a surface modifying agent is predicated on the high reactivity of its trichlorosilyl (-SiCl₃) headgroup. The silicon-chlorine bonds are highly polarized and thus extremely susceptible to nucleophilic attack by water.[1] This reactivity initiates a cascade of reactions, beginning with hydrolysis and followed by condensation, which ultimately leads to the formation of a stable polysiloxane network.

Step 1: Hydrolysis - Formation of Silanols

The primary reaction is the stepwise hydrolysis of the three Si-Cl bonds. Each step involves the nucleophilic attack of a water molecule on the silicon atom, displacing a chloride ion and forming a silanol (Si-OH) group and hydrogen chloride (HCl) as a byproduct.[2][3]

-

R-SiCl₃ + H₂O → R-SiCl₂(OH) + HCl

-

R-SiCl₂(OH) + H₂O → R-SiCl(OH)₂ + HCl

-

R-SiCl(OH)₂ + H₂O → R-Si(OH)₃ + HCl

Where R represents the undecyl chain (C₁₁H₂₃).

These hydrolysis reactions are exceptionally rapid and often difficult to measure directly.[4] The generation of HCl is a key feature of this process, which autocatalyzes further hydrolysis by protonating the leaving group, although the reaction proceeds vigorously even without catalysis.

Step 2: Condensation - Formation of Siloxane Bonds

Once silanol intermediates are formed, they readily undergo condensation reactions to form stable siloxane (Si-O-Si) bridges. This process is responsible for the polymerization of the silane molecules, both in solution and on a substrate surface. Condensation can occur between two silanol groups, eliminating a molecule of water, or between a silanol group and a remaining chloro-group, eliminating HCl.

-

2 R-Si(OH)₃ → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O

-

R-Si(OH)₃ + R-SiCl₃ → (HO)₂Si(R)-O-Si(R)Cl₂ + HCl

This process continues, leading to the formation of oligomers and eventually a cross-linked polysiloxane network.[5] The extent of this polymerization is highly dependent on the reaction conditions, particularly the concentration of water.[5][6]

Caption: Hydrolysis and subsequent condensation of this compound.

Reaction Kinetics and Influencing Factors

Controlling the hydrolysis and condensation of this compound is the cornerstone of forming high-quality, reproducible surface coatings. The kinetics are complex and highly sensitive to several environmental parameters.

| Factor | Effect on Reactivity & SAM Formation | Rationale & Causality |

| Water Concentration | Critical determinant. Trace amounts are essential for hydrolysis. Excess water leads to rapid bulk polymerization in solution.[6][7] | Water is the primary reactant for hydrolysis. For SAM formation, a thin layer of adsorbed water on the substrate surface is ideal, promoting surface-catalyzed hydrolysis over solution-based polymerization, which leads to undesirable aggregates.[7][8] |

| Solvent | Anhydrous, non-polar solvents (e.g., toluene, hexane) are required for solution stability. | These solvents limit the availability of water, preventing premature hydrolysis and polymerization of the silane before it is introduced to the substrate. This ensures that the reactive species are available for surface binding.[9] |

| Temperature | Increased temperature accelerates both hydrolysis and condensation rates. | Higher thermal energy increases molecular motion and the frequency of effective collisions, overcoming the activation energy for both reaction types. For SAM formation, deposition is typically done at room temperature to maintain control.[9] |

| Substrate Cleanliness | A pristine, hydroxylated surface is mandatory for high-quality SAM formation. | The silanol groups formed during hydrolysis must have access to surface hydroxyl (-OH) groups to form covalent Si-O-Substrate bonds. Organic contaminants physically block these sites, leading to a disordered and incomplete monolayer. |

| pH | The reaction generates HCl, rapidly lowering the pH and creating an acidic environment. | While silane hydrolysis can be catalyzed by both acid and base, the reaction of chlorosilanes is so fast that external catalysts are not needed.[10][11] The acidic byproduct can influence the rate of subsequent condensation steps.[10] |

Reactivity with Surfaces: The Formation of Self-Assembled Monolayers (SAMs)

The primary application of this compound is the formation of SAMs on hydroxyl-terminated surfaces such as silicon wafers with a native oxide layer (SiO₂), glass, and other metal oxides. This process transforms a hydrophilic surface into a dense, ordered, and highly hydrophobic one.

The mechanism involves four key stages:[5][12]

-

Transport & Adsorption: The this compound molecules are transported from the bulk solution to the substrate surface.

-

Surface Hydrolysis: The silane's -SiCl₃ headgroup reacts with the physisorbed water layer present on the hydroxylated substrate, forming reactive silanol intermediates.

-

Covalent Bonding: The newly formed silanol groups condense with the hydroxyl groups on the substrate surface, forming strong, covalent Si-O-Substrate bonds.

-

Lateral Polymerization: Adjacent, surface-bound silane molecules undergo condensation with each other, forming a cross-linked Si-O-Si network that provides stability and order to the monolayer. The long undecyl chains align via van der Waals interactions, contributing to the dense packing of the film.

Precise control over the amount of water is the most critical parameter for achieving a well-ordered monolayer versus a disordered, polymeric film.[6][7]

Experimental Protocols

The following protocols provide a validated methodology for the preparation of this compound solutions and the subsequent formation of a high-quality SAM on a silicon substrate.

Mandatory Safety Precautions

-

This compound reacts vigorously with water to produce corrosive HCl gas. All handling must be performed in a certified fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves (e.g., nitrile).

-

Use only anhydrous solvents and glassware that has been thoroughly dried (e.g., oven-dried at 120°C overnight) to prevent premature reaction.

Protocol 1: Preparation of Silane Deposition Solution

This protocol describes the preparation of a standard 1 mM solution in an anhydrous solvent.

Materials:

-

This compound

-

Anhydrous toluene or hexane (in a Sure/Seal™ bottle or dried over molecular sieves)

-

Oven-dried glass beaker or flask

-

Argon or Nitrogen gas line

-

Micropipettes and gas-tight syringes

Methodology:

-

Oven-dry all necessary glassware and allow it to cool to room temperature in a desiccator or under a stream of inert gas (e.g., argon).

-

Using standard inert atmosphere techniques, transfer the desired volume of anhydrous toluene into the reaction flask. For example, for 50 mL of solution, transfer 50 mL of toluene.

-

Using a gas-tight syringe, carefully withdraw the required volume of this compound. (Density ≈ 1.07 g/mL; Molar Mass ≈ 303.7 g/mol ). For a 1 mM solution in 50 mL, this is approximately 14.2 µL.

-

Inject the this compound into the anhydrous solvent while stirring gently.

-

The solution should be used immediately for best results, as trace atmospheric moisture can cause degradation over time.

Protocol 2: Formation of a this compound SAM on a Silicon Wafer

This workflow outlines the process from substrate cleaning to monolayer formation.

Caption: A validated step-by-step workflow for creating a silane SAM.

Methodology:

-

Substrate Cleaning: Clean the silicon wafer to remove organic contaminants and ensure a fully hydroxylated surface. This can be achieved using a piranha solution (H₂SO₄/H₂O₂ mixture; EXTREME CAUTION ) or an oxygen plasma cleaner.

-

Rinsing and Drying: Thoroughly rinse the cleaned substrate with deionized (DI) water and dry under a stream of high-purity nitrogen gas. An optional bake at 110-120°C for 10-15 minutes can remove excess water, leaving the critical surface-adsorbed monolayer.

-

SAM Deposition: Immediately immerse the clean, dry substrate into the freshly prepared this compound solution (from Protocol 4.2). A typical immersion time is 15-30 minutes at room temperature.[9]

-

Rinsing: Remove the substrate from the silane solution and rinse sequentially with fresh anhydrous toluene (to remove non-adsorbed silane) and then isopropanol or ethanol (to remove the solvent).

-

Curing: Dry the rinsed substrate under a stream of nitrogen and then cure in an oven at 120°C for 30-60 minutes. This step drives off any remaining water and promotes further cross-linking within the monolayer, enhancing its stability.[5]

-

Final Rinse: After cooling, a final sonication in a solvent like chloroform or hexane for 1-2 minutes can remove any loosely bound polysiloxane aggregates. Dry with nitrogen. The substrate is now ready for characterization.

Analytical Techniques for Characterization

Validation of the SAM's quality is a non-negotiable step for any application. A combination of techniques provides a comprehensive picture of the surface properties.

| Technique | Information Provided | Expected Result for High-Quality Undecylsilane SAM |

| Static Water Contact Angle Goniometry | Measures surface hydrophobicity and provides a rapid assessment of monolayer coverage and order. | >110° . A high contact angle indicates a dense, well-ordered monolayer of undecyl chains, presenting a low-energy, hydrophobic surface. |

| Atomic Force Microscopy (AFM) | Provides topographical information, including surface roughness and the presence of aggregates.[7][8] | An extremely smooth surface (RMS roughness < 0.5 nm) with no visible aggregates or pinholes.[7] |

| Ellipsometry | Measures the thickness of the deposited film with sub-nanometer precision. | A thickness consistent with a single monolayer of vertically oriented undecyl chains (~1.5 - 1.7 nm). |

| X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition of the surface, confirming the presence of Si, C, and O and the absence of Cl. | High-resolution scans of the Si 2p peak can confirm the formation of Si-O-Si and Si-O-Substrate bonds. The absence of a Cl 2p signal confirms complete hydrolysis and rinsing. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Can be used to study the hydrolysis process in solution or to characterize the final film, particularly the C-H stretching modes of the alkyl chains.[13] | In grazing angle or ATR mode, the position of the CH₂ symmetric and asymmetric stretching peaks can indicate the conformational order (crystallinity) of the alkyl chains. |

Conclusion

The reactivity of this compound with water is a powerful tool for molecular-level surface engineering. While the hydrolysis reaction is inherently vigorous and rapid, a thorough understanding of the underlying mechanisms and the factors that control it—especially water availability—is essential for harnessing its full potential. By following validated protocols for substrate preparation, solution handling, and monolayer deposition, researchers can reliably create well-ordered, hydrophobic self-assembled monolayers. The systematic application of analytical characterization techniques is the final, critical step to validate the quality of the modified surface, ensuring reproducibility and success in downstream applications ranging from advanced biosensors to low-friction coatings.

References

-

Kinetics of hydrolysis monitored by 29Si NMR spectroscopy. Taylor & Francis Online. Available at: [Link]

- Hydrolysis of silanes and surface treatment with the hydrolysis product. Google Patents.

-

HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Sandia National Labs. Available at: [Link]

-

Experiments - Hydrolysis of chloromethylsilanes. Chemiedidaktik Uni Wuppertal. Available at: [Link]

-

Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. National Center for Biotechnology Information. Available at: [Link]

-

Kinetics of Hydrolysis Reactions of Phenyltrichlorosilane. ACS Publications. Available at: [Link]

-

How does a Silane Coupling Agent Work? Hydrolysis Considerations. Gelest, Inc. Available at: [Link]

-

Hydrolysis and condensation mechanism of organofunctional silanes and bonding mechanism to a substrate. ResearchGate. Available at: [Link]

-

The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. AFINITICA. Available at: [Link]

-

Investigation of hydrolysis and condensation of methyltriethoxysilane in aqueous systems. SciSpace. Available at: [Link]

-

Self-assembly of octadecyltrichlorosilane monolayers on silicon-based substrates by chemical vapor deposition. ResearchGate. Available at: [Link]

-

Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc. Available at: [Link]

-

Hydrolysis and condensation of silanes in aqueous solutions. ResearchGate. Available at: [Link]

-

WACKER SILANES FOR COATINGS APPLICATIONS. Wacker Chemie AG. Available at: [Link]

-

Experiments - Rate of hydrolysis of chloromethylsilanes. Chemiedidaktik Uni Wuppertal. Available at: [Link]

-

Self-assembled monolayers for liquid crystal alignment: Simple preparation on glass using alkyltrialkoxysilanes. ResearchGate. Available at: [Link]

-

Kinetics of Hydrolysis Reactions of Phenyltrichlorosilane. Industrial & Engineering Chemistry Fundamentals. Available at: [Link]

-

FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. Elsevier. Available at: [Link]

-

Maleimido-terminated Self-Assembled Monolayers. PubMed. Available at: [Link]

-

Comparison of Self-Assembled Monolayers on SiO2 and Porous SiOCH Dielectrics by Decyltrimethoxysilane Vapor Treatment. MDPI. Available at: [Link]

-

Hydrolysis of Silanes. Scribd. Available at: [Link]

- Method of hydrolysis of methyltrichlorosilane and a product of its hydrolysis. Google Patents.

-

Organosilane Technology in Coating Applications: Review and Perspectives. GE Silicones. Available at: [Link]

-

Application of organosilane coatings for improved anti-adhesive properties enabling facilitated demolding in polymer processing. ResearchGate. Available at: [Link]

-

Self-Assembled Monolayer Coatings on Gold and Silica Surfaces for Antifouling Applications: A Review. Dr. Lee Group - University of Houston. Available at: [Link]

-

Different steps involving the mechanism of SAM formation of hydrated... ResearchGate. Available at: [Link]

-

Self Assembled Monolayer Films. YouTube. Available at: [Link]

-

Experiments - Hydrolysis of tetrachlorosilane. Chemiedidaktik Uni Wuppertal. Available at: [Link]

-

Silicon for coatings applications help to enhance desirable properties. AB Specialty Silicones. Available at: [Link]

-

Growth of Ultrasmooth Octadecyltrichlorosilane Self-Assembled Monolayers on SiO2. ResearchGate. Available at: [Link]

-

Hydrolysis and condensation mechanisms of a silane coupling agent studied by 13C and 29Si NMR. Semantic Scholar. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

- 3. Experiments - Hydrolysis of tetrachlorosilane [chemiedidaktik.uni-wuppertal.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. gelest.com [gelest.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 11. gelest.com [gelest.com]

- 12. researchgate.net [researchgate.net]

- 13. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]

The Formation of Trichloro(undecyl)silane Self-Assembled Monolayers: A Mechanistic and Practical Guide

This technical guide provides a comprehensive exploration of the self-assembly mechanism of trichloro(undecyl)silane on hydroxylated surfaces. Designed for researchers, scientists, and drug development professionals, this document details the fundamental chemical processes, critical experimental parameters, and robust characterization techniques that govern the formation of high-quality Self-Assembled Monolayers (SAMs). Furthermore, it offers field-proven protocols to empower researchers in achieving reproducible and well-defined surface modifications for a range of applications, from biosensors to drug delivery systems.[1][2]

Introduction: The Power of Ordered Surfaces

Self-Assembled Monolayers (SAMs) are highly organized, single-molecule-thick layers that spontaneously form on a substrate.[3] Organosilanes, such as this compound, are a versatile class of molecules for creating robust SAMs on a variety of surfaces, particularly those bearing hydroxyl (-OH) groups like silicon dioxide (SiO₂), glass, and metal oxides.[4][5] The resulting organic thin film is covalently bound to the substrate, offering a powerful tool for tailoring surface properties at the nanoscale.[3][6] The long undecyl chain of this compound promotes strong van der Waals interactions between adjacent molecules, leading to a dense, well-ordered, and hydrophobic surface.[6] This precise control over surface chemistry is critical in drug development for applications such as controlling protein adsorption, mediating cell adhesion, and creating stable platforms for biosensing.[1][2][6]

The Core Mechanism: A Multi-Step Process

The formation of a this compound SAM is a sophisticated process governed by a series of chemical reactions. Understanding these steps is paramount to controlling the final quality of the monolayer. The overall mechanism can be divided into three primary stages: hydrolysis, condensation, and covalent attachment.

Hydrolysis: The Activation Step

The process begins with the rapid hydrolysis of the highly reactive silicon-chloride (Si-Cl) bonds upon exposure to water.[7][8] This reaction is critical as it transforms the trichlorosilane headgroup into a more reactive silanetriol (R-Si(OH)₃).[9] The presence of a thin layer of adsorbed water on the substrate surface is often sufficient to initiate this process.[10]

Reaction: R-SiCl₃ + 3H₂O → R-Si(OH)₃ + 3HCl

The generation of hydrochloric acid (HCl) as a byproduct significantly lowers the local pH, which in turn can catalyze both the hydrolysis and subsequent condensation reactions.[8][11] The high reactivity of trichlorosilanes with water necessitates careful control of humidity during the deposition process to prevent premature polymerization in solution, which can lead to a disordered film.[12][13]

Condensation: Building the Network

Following hydrolysis, the newly formed silanol groups are highly reactive and undergo condensation reactions.[9] This can occur in two ways:

-

Lateral Condensation: Adjacent silanetriol molecules react with each other to form strong silicon-oxygen-silicon (Si-O-Si) bonds, creating a cross-linked polysiloxane network parallel to the substrate surface.[14][15] This lateral polymerization is crucial for the formation of a dense and stable monolayer.[16]

-

Vertical Polymerization: In cases of excessive water, silanols can polymerize in solution before attaching to the surface, leading to the formation of aggregates and a disordered, thicker film.[16][17]

Covalent Attachment: Anchoring to the Surface

The final and most critical step is the covalent bonding of the silanol groups to the hydroxyl groups present on the substrate surface.[4][18][19] This reaction forms a stable Si-O-Substrate bond, permanently anchoring the monolayer to the surface.[20] The density of hydroxyl groups on the substrate directly influences the packing density and ordering of the resulting SAM.[3]

Visualizing the Self-Assembly Mechanism

The following diagram illustrates the sequential steps involved in the formation of a this compound self-assembled monolayer on a hydroxylated surface.

Caption: The self-assembly process of this compound.

Critical Factors Influencing Monolayer Quality

The successful formation of a high-quality this compound SAM is highly dependent on several experimental parameters. Careful control of these factors is essential for achieving a dense, well-ordered, and defect-free monolayer.

| Parameter | Influence on SAM Formation | Recommended Control Measures |

| Substrate Cleanliness & Hydroxylation | The presence of organic contaminants can inhibit silane adsorption and lead to a disordered monolayer. A high density of surface hydroxyl groups is necessary for covalent attachment.[4] | Thorough cleaning with piranha solution (a 3:1 mixture of H₂SO₄ and H₂O₂) or oxygen plasma is recommended to remove organic residues and generate a hydroxylated surface.[1] |

| Water Content | A controlled amount of water is essential for hydrolysis.[16][21] Excess water can cause premature polymerization in solution, leading to the formation of aggregates and a disordered film.[12][22] | Use of anhydrous solvents (e.g., toluene, hexane) is crucial.[1][12] The reaction should be carried out in a controlled environment, such as a glovebox or desiccator, to minimize exposure to atmospheric moisture.[1] |

| Solvent | The solvent must be anhydrous and inert to the silane. It also influences the solubility and diffusion of the silane molecules. | Anhydrous toluene or hexane are commonly used.[1] Ensure the solvent is of high purity with very low water content. |

| Silane Concentration | The concentration of the silane solution affects the rate of monolayer formation and can influence packing density. | A dilute solution, typically in the range of 1-5 mM, is recommended to allow for slow, ordered assembly.[1] |

| Reaction Time & Temperature | Sufficient time is required for the self-assembly process to reach completion. Temperature can affect the kinetics of the reactions. | Reaction times can range from 2 to 24 hours.[1] Most depositions are performed at room temperature, although some protocols may include a post-deposition curing step at elevated temperatures (100-120°C) to enhance cross-linking.[1] |

Experimental Protocol: Formation of a this compound SAM on a Silicon Wafer

This protocol provides a step-by-step methodology for the formation of a high-quality this compound SAM on a silicon wafer.

Materials and Reagents

-

Silicon wafers

-

This compound

-

Sulfuric acid (H₂SO₄)

-

30% Hydrogen peroxide (H₂O₂)

-

Anhydrous toluene

-

Ethanol

-

Deionized (DI) water

-

High-purity nitrogen gas

Workflow Diagram

Caption: Experimental workflow for SAM formation.

Step-by-Step Procedure

-

Substrate Cleaning and Hydroxylation:

-

Prepare a piranha solution by carefully adding 30% H₂O₂ to H₂SO₄ in a 1:3 ratio. (EXTREME CAUTION: Piranha solution is a strong oxidizing agent and is extremely dangerous. Handle with appropriate personal protective equipment in a fume hood.)

-

Immerse the silicon wafers in the piranha solution for 15-30 minutes.[1]

-

Thoroughly rinse the wafers with copious amounts of DI water.

-

Dry the wafers under a stream of high-purity nitrogen gas.[1]

-

-

Silane Solution Preparation:

-

In a glovebox or under an inert atmosphere, prepare a 1-5 mM solution of this compound in anhydrous toluene.[1]

-

-

Self-Assembly:

-

Rinsing and Drying:

-

Remove the wafers from the silane solution and rinse them sequentially with anhydrous toluene, a 1:1 mixture of toluene and ethanol, and finally pure ethanol.

-

Dry the wafers again under a stream of high-purity nitrogen gas.[1]

-

-

Curing (Optional):

-

To enhance the cross-linking and stability of the monolayer, the coated wafers can be baked at 100-120°C for 5-10 minutes.[1]

-

Characterization of this compound SAMs

A combination of surface-sensitive techniques is required to confirm the formation and quality of the SAM.

| Characterization Technique | Information Obtained | Typical Values for a Well-Formed Undecyltrichlorosilane SAM |

| Contact Angle Goniometry | Provides information on the surface wettability and hydrophobicity. A high water contact angle indicates a dense, well-ordered hydrophobic monolayer. | Water contact angles are typically >100°.[17] |

| Ellipsometry | Measures the thickness of the monolayer. | The thickness should be consistent with the length of the undecyl chain, approximately 1.5-2.0 nm.[23][24] |

| X-ray Photoelectron Spectroscopy (XPS) | Confirms the elemental composition of the surface, showing the presence of Si, C, and O, and the absence of Cl from the precursor. | Can be used to determine the surface coverage of the silane molecules.[25] |

| Atomic Force Microscopy (AFM) | Provides topographical information about the surface, revealing the smoothness and uniformity of the monolayer. | A well-formed SAM should exhibit a smooth surface with low roughness.[26] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Can be used to probe the chemical bonds present in the monolayer and confirm the presence of the alkyl chains and the Si-O-Si network. | Can monitor the disappearance of Si-Cl bonds and the formation of Si-O-Si bonds.[27] |

Applications in Drug Development and Research

The ability to create well-defined, robust, and functionalized surfaces using this compound and other organosilanes has significant implications for the pharmaceutical and biotechnology industries.

-